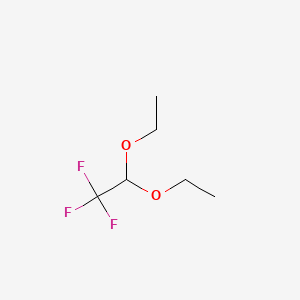

Trifluoroacetaldehyde diethyl acetal

Description

Historical Development of Acetal (B89532) Synthesis and Applications in Organic Chemistry

Acetal chemistry centers around a functional group with two ether linkages to a single carbon atom. wikipedia.org The synthesis of acetals is a fundamental transformation in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde or a ketone with an excess of an alcohol, leading to the formation of a geminal diether and water. ymerdigital.commasterorganicchemistry.comkhanacademy.org To drive this reversible reaction towards the product, water is usually removed from the reaction mixture, for instance, by azeotropic distillation. wikipedia.org

Historically, the precise origins of acetal synthesis are intertwined with the broader development of organic chemistry in the 19th century. While early chemists explored the reactions of aldehydes, the systematic study and characterization of acetals as a distinct class of compounds evolved over time. The term "acetal" was initially used to specifically denote derivatives of aldehydes, while the term "ketal" was used for those derived from ketones. However, current IUPAC nomenclature classifies both under the broader term of acetals. wikipedia.org

The primary application of acetals in organic synthesis lies in their role as protecting groups for aldehydes and ketones. ymerdigital.commasterorganicchemistry.com The acetal functional group is stable under neutral and basic conditions, effectively masking the reactivity of the carbonyl group. This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde or ketone functionality. The carbonyl group can be easily regenerated by treating the acetal with aqueous acid. masterorganicchemistry.com Beyond their use as protecting groups, acetals are also found in various natural products and have applications in the flavor and fragrance industry. ymerdigital.com

Significance of Fluorine in Organic Compounds and Fluoroacetal Chemistry

Fluoroacetal chemistry is a specialized area within organofluorine chemistry that focuses on acetals containing fluorine atoms. The presence of fluorine can significantly influence the reactivity and utility of the acetal group. For instance, the electron-withdrawing nature of fluorine atoms can affect the stability of the acetal and its susceptibility to hydrolysis. This has led to the development of unique synthetic methodologies and applications for this class of compounds.

Overview of Trifluoroacetaldehyde (B10831) Diethyl Acetal as a Unique Fluoroacetal

Trifluoroacetaldehyde diethyl acetal, also known as 2,2,2-trifluoro-1,1-diethoxyethane, is a prominent example of a fluoroacetal. nih.gov It is a colorless liquid that serves as a valuable building block in organic synthesis. Its uniqueness stems from the presence of the trifluoromethyl (CF3) group, which imparts specific reactivity to the molecule. This compound is often used as a precursor for the introduction of the trifluoromethyl group into various organic scaffolds, a transformation of significant interest in medicinal chemistry due to the beneficial effects of the CF3 group on drug efficacy.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,2-diethoxy-1,1,1-trifluoroethane |

| Molecular Formula | C6H11F3O2 |

| Molecular Weight | 172.15 g/mol |

| Boiling Point | 114-115 °C |

| Density | 1.05 g/cm³ |

Note: The physical properties listed are approximate and can vary slightly depending on the source and experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-3-10-5(11-4-2)6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCNVEUWTDUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185147 | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31224-45-0 | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031224450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoroacetaldehyde Diethyl Acetal

Classical Acetalization Approaches to Trifluoroacetaldehyde (B10831) Diethyl Acetal (B89532)

The foundational methods for synthesizing Trifluoroacetaldehyde diethyl acetal involve the direct reaction of a trifluoroacetaldehyde source with ethanol (B145695). These classical approaches are well-established but can be hampered by issues related to reactant handling and reaction equilibrium.

The most direct route to this compound is the condensation of trifluoroacetaldehyde with ethanol. Trifluoroacetaldehyde is a gas at room temperature, which presents handling challenges. As a result, its more stable hydrate (B1144303), fluoral hydrate, is often used as the starting material. The reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of the aldehyde. To drive the reaction towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct.

The formation of acetals is a reversible process that is typically catalyzed by acids. In the synthesis of this compound, strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally employed. The acid protonates the carbonyl oxygen of the trifluoroacetaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by ethanol. The reaction proceeds through a hemiacetal intermediate. To achieve high yields, an excess of ethanol is commonly used to shift the equilibrium towards the product side.

Advanced Catalytic Strategies for Efficient Synthesis

In pursuit of more efficient and environmentally benign synthetic routes, research has shifted towards the development of advanced catalytic systems. These strategies focus on improving reaction rates, yields, and selectivity while allowing for easier catalyst separation and reuse.

Homogeneous catalysts, which are soluble in the reaction mixture, offer the advantage of high activity and selectivity under mild conditions. Various Lewis acids and organocatalysts have been investigated for the synthesis of fluoroacetals. These catalysts can effectively activate the aldehyde towards nucleophilic attack by the alcohol. While offering excellent control over the reaction, the separation of the homogeneous catalyst from the product can be a significant drawback, limiting its industrial applicability.

Heterogeneous catalysts, being in a different phase from the reactants, provide a practical solution to the catalyst separation issue. Solid acid catalysts, such as zeolites, ion-exchange resins, and sulfonated carbons, have been successfully employed for the synthesis of acetals. These materials possess acidic sites on their surface that can catalyze the reaction efficiently. The properties of these catalysts, including their acidity, porosity, and stability, can be tuned to optimize the yield and selectivity for this compound. For instance, a sulfonated carbon-based solid acid has demonstrated high activity and reusability in the synthesis of various acetals, including those derived from fluorinated aldehydes.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Typical Reactants | Key Advantages | Key Disadvantages |

| Mineral Acids (e.g., H₂SO₄) | Trifluoroacetaldehyde/Fluoral hydrate, Ethanol | Low cost, high reactivity | Corrosive, difficult to separate, waste generation |

| Homogeneous Catalysts | Trifluoroacetaldehyde, Ethanol | High activity and selectivity, mild conditions | Difficult to separate from product, potential for contamination |

| Heterogeneous Catalysts | Trifluoroacetaldehyde, Ethanol | Easy separation and recycling, reduced waste | Potentially lower activity than homogeneous counterparts |

Adhering to the principles of green chemistry, modern synthetic efforts aim to minimize environmental impact. The use of solid acid catalysts is a significant step in this direction, as it allows for catalyst recycling and reduces acidic waste streams. Further green innovations include the exploration of solvent-free reaction conditions or the use of environmentally benign solvents. Continuous flow reactors are also being investigated as a means to improve safety, control, and efficiency in the production of this compound.

Synthesis of Precursors and Analogues of this compound

The synthesis of this compound often involves the use of its more readily available precursors or the generation of structurally related analogues for various chemical transformations. This section details the synthetic pathways to key precursors and analogues, namely trifluoroacetaldehyde ethyl hemiacetal and trifluoroacetaldehyde N,O-acetals.

Pathways to Trifluoroacetaldehyde Ethyl Hemiacetal

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is a stable and commonly used precursor for generating trifluoroacetaldehyde (fluoral) in situ. nih.govwikipedia.org Due to the high reactivity and gaseous nature of fluoral, TFAE serves as a convenient handle for its storage and application in synthesis. nih.govwikipedia.org One of the primary industrial methods for preparing trifluoroacetaldehyde hemiacetals involves the reduction of trifluoroacetic acid esters.

A well-established method is the reduction of an alkyl ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), using a borohydride (B1222165) reducing agent in a hydroxylic solvent. google.com This process is advantageous as it avoids the harsh conditions and hazardous reagents associated with other reduction methods, like those using diisobutylaluminum hydride (DIBAL) at very low temperatures. google.com

The reaction proceeds by treating the trifluoroacetic acid ester with an alkali metal borohydride, most commonly sodium borohydride. google.com When the reaction is conducted in an alcohol solvent, such as ethanol, the primary product is the corresponding trifluoroacetaldehyde hemiacetal. google.com If water is used as the solvent, the product is trifluoroacetaldehyde hydrate. google.com The use of a mixture of alcohol and water can result in a combination of both the hemiacetal and the hydrate. google.com

A typical laboratory-scale synthesis involves the slow addition of a sodium borohydride solution to a solution of ethyl trifluoroacetate in a solvent like tetrahydrofuran (B95107) (THF) while maintaining a controlled temperature. google.com

Table 1: Reaction Conditions for the Synthesis of Trifluoroacetaldehyde Ethyl Hemiacetal

| Reactant | Reducing Agent | Solvent | Product |

| Ethyl trifluoroacetate | Sodium borohydride | Ethanol | Trifluoroacetaldehyde ethyl hemiacetal |

| Ethyl trifluoroacetate | Sodium borohydride | Tetrahydrofuran/Water | Trifluoroacetaldehyde hydrate |

Synthesis of Trifluoroacetaldehyde N,O-Acetals

Trifluoroacetaldehyde N,O-acetals are analogues that have found utility in modern organic synthesis. A key example is the development of trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs), which serves as a bench-stable surrogate for the highly reactive and explosive trifluorodiazoethane (CF₃CHN₂). nih.govresearchgate.net The in situ generation of CF₃CHN₂ from this stable precursor under basic conditions has broadened its synthetic applications while enhancing safety. nih.govresearchgate.net

The synthesis of TFHZ-Tfs is a straightforward condensation reaction. It is prepared by reacting o-trifluoromethylbenzenesulfonyl hydrazide with trifluoroacetaldehyde monohydrate under acidic conditions. nih.gov This method is scalable, cost-effective, and produces the desired N-tfsylhydrazone in high yield as a crystalline solid that is stable for months at room temperature. nih.gov

Another approach to N,O-acetal synthesis involves the reaction of alkylidene oxazolidones with alcohols, catalyzed by an acid. acs.org This method demonstrates the formation of N,O-acetals through the addition of an alcohol nucleophile to a C=C double bond, a process analogous to the formation of hemiacetals from aldehydes. acs.org While this specific example uses a more complex starting material, the underlying principle of nucleophilic addition of an alcohol to an electrophilic carbon to form an N,O-acetal is a fundamental pathway in their synthesis.

The development of these N,O-acetal analogues, particularly hydrazones, provides innovative solutions for handling reactive trifluoromethyl-containing reagents. nih.gov

Table 2: Synthesis of a Trifluoroacetaldehyde N,O-Acetal Analogue

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| o-Trifluoromethylbenzenesulfonyl hydrazide | Trifluoroacetaldehyde monohydrate | Acidic | Trifluoroacetaldehyde N-tfsylhydrazone | 91% |

Reactivity and Reaction Mechanisms of Trifluoroacetaldehyde Diethyl Acetal

Hydrolysis and Deprotection Pathways of the Diethyl Acetal (B89532) Functionality

The cleavage of the diethyl acetal group is a critical step to access the reactivity of the parent aldehyde, trifluoroacetaldehyde (B10831). This transformation can be achieved under both aqueous acidic conditions and non-aqueous environments, proceeding through distinct mechanistic pathways.

The hydrolysis of acetals, including trifluoroacetaldehyde diethyl acetal, is classically catalyzed by acid in the presence of water. ncert.nic.inyoutube.com The generally accepted mechanism for this reaction involves a series of reversible steps. youtube.com The process begins with the protonation of one of the ethoxy oxygen atoms by a hydronium ion, converting the ethoxy group into a good leaving group (ethanol). ncert.nic.inacs.org Subsequent departure of the ethanol (B145695) molecule generates a resonance-stabilized oxocarbenium ion, specifically the ethoxyethyl cation in this case. acs.org This cation is highly electrophilic and is then attacked by a water molecule. ncert.nic.in The resulting intermediate, a hemiacetal, undergoes deprotonation to yield the final aldehyde product (trifluoroacetaldehyde, which exists as a hydrate (B1144303) in aqueous media) and a second molecule of ethanol. ncert.nic.inacs.orgwikipedia.org Dry hydrogen chloride is a common catalyst, as it protonates the oxygen and increases the electrophilicity of the carbonyl carbon, facilitating the reaction. ncert.nic.in

Table 1: Selected Acid Catalysts for Acetal Deprotection This table presents general catalysts for acetal deprotection, applicable to the title compound.

| Catalyst System | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 0°C, 30 min | Effective for a clean transformation of various acetals. researchgate.net |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective method that proceeds at nearly neutral pH. organic-chemistry.org |

| Iodine | Neutral conditions | A convenient method for deprotection of acyclic and cyclic acetals. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30°C | A catalytic amount (0.1 mol%) can achieve quantitative conversion rapidly. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Iron(III) tosylate | Water | An inexpensive and environmentally benign catalyst system. researchgate.net |

Interestingly, the cleavage of acetals to their corresponding carbonyl compounds does not strictly require the presence of water. nih.gov Mechanistic studies using trifluoroacetic acid (TFA) as the mediator have revealed an alternative pathway. researchgate.netnih.gov In this non-aqueous deacetalization, the reaction proceeds through a hemiacetal TFA ester intermediate. nih.gov This is distinct from the classic hydrolysis mechanism where a hemiacetal is the key intermediate leading to the aldehyde. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is largely defined by the chemistry of the trifluoroacetaldehyde molecule that is generated upon its deprotection. This aldehyde is a potent electrophile due to the strong electron-withdrawing nature of the trifluoromethyl group.

Once the acetal is hydrolyzed, the resulting trifluoroacetaldehyde (fluoral) is highly susceptible to nucleophilic attack at the carbonyl carbon. ncert.nic.inwikipedia.org The strong polarization of the carbon-oxygen double bond makes the carbonyl carbon highly electrophilic. ncert.nic.in Trifluoroacetaldehyde is generally more reactive than non-fluorinated aldehydes like propanal in nucleophilic addition reactions. learncbse.in

It readily reacts with a variety of nucleophiles. nih.gov For instance, it forms stable imines with the amino groups of compounds like L-citrulline and urea. nih.gov With amino acids, only those with highly nucleophilic side chains, such as L-cysteine, form stable adducts at pH 7.0. nih.gov The reaction with L-cysteine yields (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid. nih.gov The general order of reactivity of cellular nucleophiles with trifluoroacetaldehyde is SH > NH₂ > OH. nih.gov This high electrophilicity also enables its use in Friedel-Crafts type reactions with electron-rich aromatic compounds like phenols, typically catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), to produce trifluoromethylated alcohols. ingentaconnect.com

Table 2: Reactivity of Trifluoroacetaldehyde with Various Nucleophiles

| Nucleophile | Product Type | Comments |

| L-Cysteine | Thiazolidine derivative | Forms stable adducts at pH 7.0. nih.gov |

| L-Citrulline | Stable imine | Reaction occurs with the amino group. nih.gov |

| Urea | Stable imine | Reaction occurs with the amino group. nih.gov |

| Glutathione | 1,3-Oxathiane derivative | Reaction is accompanied by cleavage of the glutamyl moiety. nih.gov |

| Phenols | 2,2,2-trifluoro-1-hydroxyethyl phenols | Friedel–Crafts reaction catalyzed by Lewis acids like TiCl₄. ingentaconnect.com |

Beyond the reactivity at the carbonyl carbon, derivatives of trifluoroacetaldehyde can act as a source of the trifluoromethyl anion (CF₃⁻). nih.gov Trifluoroacetaldehyde hydrate, in the presence of a strong base like potassium t-butoxide (t-BuOK), can serve as an effective nucleophilic trifluoromethylating agent for a range of carbonyl compounds. nih.govsemanticscholar.org

The mechanism, supported by DFT calculations, involves the deprotonation of the hydrate by the base. nih.gov The resulting anionic species is thermodynamically unstable and can fragment to release a trifluoromethyl anion (or its synthetic equivalent) and a formate (B1220265) leaving group. nih.govsemanticscholar.orgresearchgate.net This generated CF₃⁻ species then adds to another carbonyl electrophile present in the reaction mixture, providing a route to α-trifluoromethyl alcohols. nih.govresearchgate.net This method represents an atom-economical approach to nucleophilic trifluoromethylation. nih.gov The cleavage of the C-CF₃ bond is kinetically favored over competing pathways like hydride transfer. nih.gov

Mechanistic Investigations of Complex Transformations

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided significant insight into the complex reactions of trifluoroacetaldehyde derivatives.

In the case of TFA-mediated deacetalization, ¹H NMR experiments were crucial in identifying the hemiacetal TFA ester intermediate, differentiating the pathway from classical hydrolysis. nih.gov The evidence pointed to a cascade reaction where the formation of TFA esters from the alcohol byproducts makes the process irreversible. nih.gov

For the nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate, DFT calculations have elucidated the reaction pathway. nih.govresearchgate.net These studies show that the doubly deprotonated hydrate (1c-K₂) is a key intermediate. nih.gov The fragmentation of this intermediate to release CF₃⁻ has a significantly lower energy barrier (+6.5 kcal/mol) compared to the fragmentation of the singly deprotonated species (+21.0 kcal/mol), indicating it is the more likely pathway. nih.govresearchgate.net These theoretical calculations help rationalize the experimental observation that trifluoroacetaldehyde hydrate can effectively serve as a CF₃⁻ source under basic conditions. nih.gov

Furthermore, in the reaction of trifluoroacetaldehyde N,O-acetal derivatives with alkyllithium reagents, a novel defluorinative alkylation has been observed. nih.gov The proposed mechanism involves a β-elimination of a fluoride (B91410) ion, followed by the transfer of an alkyl group from the excess alkyllithium to the resulting ketene (B1206846) N,O-acetal intermediate. nih.gov

Role in Multicomponent Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. The use of acetals, including fluorinated variants, as stable precursors for volatile or highly reactive aldehydes is a well-established strategy in MCRs. beilstein-journals.orgnih.gov

While direct examples involving this compound in complex cascades are specific, closely related derivatives like trifluoroacetaldehyde N,O-acetals have been successfully employed in novel multicomponent reactions. Research has demonstrated that these N,O-acetal derivatives can undergo a defluorinative alkylation, and the resulting intermediate can be trapped by an electrophile, such as a carbonyl compound, in a one-pot sequence. nih.govresearchgate.net This process effectively combines three components—the fluoroacetal, an organolithium reagent, and a carbonyl compound—to construct functionalized α,α-difluoroketones. researchgate.net

The reaction is initiated by the treatment of a trifluoroacetaldehyde N,O-acetal with an alkyllithium reagent. This step generates a difluorinated intermediate that subsequently acts as a nucleophile, attacking an added electrophile like an aldehyde or ketone. The presence of a diamine additive, such as (–)-sparteine, can accelerate both the initial defluorinative alkylation and the subsequent carbon-carbon bond formation, leading to excellent yields of the final product. researchgate.net This strategy showcases how the inherent reactivity of the trifluoroacetal structure can be harnessed to build molecular complexity efficiently.

A well-known example of a non-fluorinated acetal in a cascade is the use of acetaldehyde (B116499) dimethyl acetal in the Enders triple organocatalytic cascade reaction. beilstein-journals.orgnih.gov In this process, the acetal serves as a surrogate for the highly reactive acetaldehyde, enabling the controlled synthesis of stereochemically rich cyclohexenals from nitroalkenes and enals. beilstein-journals.org This highlights a key role for acetals in MCRs: providing a stable, manageable source of an aldehyde component, which is released in situ under the reaction conditions to participate in the cascade sequence. beilstein-journals.orgnih.gov

Table 1: Example of a Multicomponent Reaction with a Trifluoroacetaldehyde Derivative

| Reactant 1 | Reactant 2 | Reactant 3 (Electrophile) | Key Intermediate | Final Product Type | Ref. |

|---|---|---|---|---|---|

| Trifluoroacetaldehyde N,O-acetal | Alkyllithium | Carbonyl Compound | α,α-difluoroketene N,O-acetal | α,α-difluoro-β-hydroxyketone N,O-acetal | researchgate.net |

Iminium Ion Formation in Related Acetal Reactions

Iminium ions are crucial reactive intermediates in a vast number of organic transformations, including the Mannich reaction and organocatalytic cycles. libretexts.orgmasterorganicchemistry.com They are typically formed from the reaction of an aldehyde or a ketone with a primary or secondary amine under acidic conditions. libretexts.orgscispace.com

For an acetal like this compound to participate in reactions involving iminium ion formation, it must first be converted back to the parent aldehyde. Acetals are stable in neutral or basic conditions but are readily hydrolyzed in the presence of an acid catalyst and water to yield the corresponding aldehyde or ketone and two equivalents of the alcohol. ncert.nic.inyoutube.com

The mechanism for iminium ion formation from an acetal precursor therefore proceeds in two conceptual stages:

Acid-Catalyzed Hydrolysis: The process begins with the protonation of one of the acetal's oxygen atoms by an acid. youtube.com This converts the ethoxy group into a good leaving group (ethanol), which is eliminated to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. ncert.nic.in Further protonation of the second ethoxy group and its subsequent elimination as ethanol, followed by deprotonation of the hydroxyl group, regenerates the carbonyl group of trifluoroacetaldehyde.

Reaction with an Amine: Once trifluoroacetaldehyde is formed in situ, it can react with a primary or secondary amine. The reaction is initiated by the nucleophilic addition of the amine to the carbonyl carbon. libretexts.org The resulting intermediate, a carbinolamine, is then protonated on its oxygen atom by the acid catalyst. libretexts.org This facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orgmasterorganicchemistry.com

This pathway is central to organocatalytic cascade reactions, such as the Enders reaction, which explicitly proceed through enamine and iminium ion catalysis. beilstein-journals.orgnih.gov The ability of this compound to act as a precursor to the highly electrophilic trifluoroacetaldehyde makes it a useful substrate for such transformations.

Defluorinative Alkylation Processes of Fluoroacetal Derivatives

A unique and synthetically valuable reaction of trifluoroacetaldehyde acetal derivatives is defluorinative alkylation. This process involves the cleavage of a carbon-fluorine bond and the simultaneous formation of a new carbon-carbon bond.

Research has shown that trifluoroacetaldehyde N,O-acetals react with organolithium reagents in a highly specific manner. nih.govrsc.org When treated with two or more equivalents of an alkyllithium reagent at low temperatures (e.g., -78°C), the trifluoroacetal undergoes a regioselective defluorinative alkylation. researchgate.net The proposed mechanism involves a sequence of steps:

β-Elimination of Fluoride: The organolithium reagent acts as a base, facilitating the elimination of a fluoride ion from the trifluoromethyl group.

Formation of a Ketene Acetal Intermediate: This elimination generates a difluoroketene N,O-acetal intermediate.

Nucleophilic Alkyl Transfer: A second equivalent of the alkyllithium reagent then adds to the β-carbon of this intermediate, transferring its alkyl group and displacing a second fluoride ion.

This reaction pathway is remarkable because it results in the formation of an α,α-difluoroketone N,O-acetal, effectively replacing one fluorine atom with an alkyl group. researchgate.net This method provides a novel route to functionalized α,α-difluoroketones, which are important structural motifs in medicinal chemistry. researchgate.netrsc.org The N-benzyl-N,O-acetal group in the resulting product can be readily removed through palladium-catalyzed hydrogenolysis to yield the corresponding α,α-difluoro-β-hydroxyketone. researchgate.net

Table 2: Research Findings on Defluorinative Alkylation of a Trifluoroacetaldehyde N,O-acetal

| Alkyllithium Reagent | Additive | Product Structure | Yield | Ref. |

|---|---|---|---|---|

| n-Butyllithium | (-)-Sparteine | α,α-difluoro-β-hydroxyketone N,O-acetal | Excellent | researchgate.net |

| s-Butyllithium | (-)-Sparteine | α,α-difluoro-β-hydroxyketone N,O-acetal | Good | researchgate.net |

| t-Butyllithium | (-)-Sparteine | α,α-difluoro-β-hydroxyketone N,O-acetal | Moderate | researchgate.net |

Note: The table reflects qualitative yields as described in the research abstract. researchgate.net

Applications of Trifluoroacetaldehyde Diethyl Acetal in Advanced Organic Synthesis

Role as a Protecting Group for Aldehyde Functionalities

The concept of a "protecting group" in the context of trifluoroacetaldehyde (B10831) diethyl acetal (B89532) is primarily centered on its function as a stable, manageable equivalent of its parent aldehyde, trifluoroacetaldehyde. researchgate.net Trifluoroacetaldehyde itself is a gas and is highly reactive, making it difficult to handle directly in synthetic applications. The diethyl acetal form provides a liquid with a higher boiling point (78°C) that is more stable under neutral to strongly basic conditions, similar to other acetals. libretexts.orglibretexts.org This stability allows for the controlled generation and reaction of the trifluoroacetaldehyde moiety when needed.

Selective Protection Strategies in Polyfunctionalized Molecules

The primary utility of trifluoroacetaldehyde diethyl acetal is not to protect other aldehyde functionalities within a molecule, but rather to serve as a protected form of the trifluoroacetaldehyde functionality itself. This allows chemists to perform reactions on other parts of a polyfunctionalized molecule without premature reaction of the highly electrophilic trifluoroacetal group.

Acetals are generally stable to nucleophiles and bases, which allows for selective reactions at other sites. libretexts.orglibretexts.org For instance, in a molecule containing both the this compound and another functional group reactive towards bases or nucleophiles (e.g., an ester or a halide), the latter can be manipulated while the acetal remains intact. The true "selective protection strategy" is the decision to use the acetal as the starting material, thereby keeping the trifluoroacetaldehyde functionality masked until its reactivity is desired.

Chemoselective Deprotection Protocols for this compound

The removal of the diethyl acetal to liberate the aldehyde or a derivative is a critical step. This deprotection is typically achieved under acidic conditions, a common strategy for acetal hydrolysis. youtube.com The specific conditions can be tuned to achieve chemoselectivity, meaning the acetal can be cleaved without affecting other acid-sensitive groups in the molecule.

Recent research has explored various mild and selective methods for acetal deprotection that could be applicable here. For example, catalysts like bismuth nitrate (B79036) pentahydrate or cerium(III) triflate have been shown to cleave acetals under gentle, nearly neutral conditions, which could be advantageous in the presence of other protecting groups like silyl (B83357) ethers that are labile to strong acid. researchgate.netorganic-chemistry.org Studies on trifluoroacetic acid (TFA)-mediated deacetalization have revealed a mechanistic pathway that does not require water and proceeds via a hemiacetal TFA ester intermediate, rendering the reaction irreversible. nih.gov This offers an alternative to traditional aqueous acid hydrolysis.

Table 1: Selected Reagents for Acetal Deprotection

| Catalyst/Reagent | Typical Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| Aqueous Acid (e.g., H₃O⁺) | Water, acid catalyst | Standard method, can affect other acid-labile groups. | youtube.com |

| Trifluoroacetic Acid (TFA) | Anhydrous solvent | Forms TFA esters as byproducts; irreversible. | nih.gov |

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, room temp | Chemoselective; tolerates TBDMS ethers. | organic-chemistry.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet nitromethane, room temp | Mild, almost neutral pH, high selectivity. | researchgate.net |

This compound as a Versatile Building Block

Beyond its role as a protected aldehyde, this compound is a powerful building block for incorporating the trifluoromethyl group into a wide array of organic molecules. researchgate.netnih.gov

Precursor for α-Trifluoromethyl Alcohols and Amines

One of the most significant applications of this compound is in the synthesis of α-trifluoromethyl alcohols and amines, which are important structural motifs in many biologically active compounds. researchgate.netbenthamscience.comnih.gov

α-Trifluoromethyl Alcohols: The acetal can react with various nucleophiles, particularly electron-rich aromatic and heteroaromatic compounds, in Friedel-Crafts-type reactions to yield α-trifluoromethyl alcohols. For example, reaction with phenol (B47542) in the presence of a catalytic amount of potassium carbonate yields the corresponding p-substituted (1-hydroxy-2,2,2-trifluoroethyl)phenol. researchgate.net

α-Trifluoromethyl Amines: The synthesis of α-trifluoromethyl amines often proceeds through an imine intermediate. This compound can be reacted with a primary amine to form an N,O-acetal or an imine in situ. This electrophilic imine can then be attacked by a nucleophile. For instance, the Lautens group demonstrated a palladium-catalyzed addition of arylboroxines to aniline-derived N,O-acetals of trifluoroacetaldehyde. nih.gov Similarly, various nucleophiles can add to imines generated from the acetal, leading to a diverse range of α-trifluoromethyl amines. researchgate.netnih.gov

Utility in Stereoselective and Regioselective Synthesis

The use of this compound and its derivatives enables significant control over the stereochemical and regiochemical outcomes of reactions.

Regioselectivity: In reactions with substituted aromatic compounds, the position of the incoming trifluoroethyl group can be highly selective. For instance, the reaction of trifluoroacetaldehyde ethyl hemiacetal (a closely related precursor) with N,N-dimethylaniline occurs with high regioselectivity to give the para-substituted product, while reaction with N,N-dimethyl-p-toluidine yields the ortho-substituted product. researchgate.net The reaction with hydroxypyridines also shows a high degree of regioselectivity depending on the reaction conditions and the position of the hydroxyl group. researchgate.net

Stereoselectivity: Enantioselective synthesis of α-trifluoromethyl amines has been achieved through catalytic enantioselective additions to imines derived from trifluoroacetaldehyde acetals or hemiacetals. nih.gov For example, copper-catalyzed enantioselective addition of dialkylzinc reagents to N-phosphinoyl ketimines generated in situ from N,O-acetals provides access to chiral α-trifluoromethyl amines. nih.gov Catalyst-controlled regioselective acetalization has also been demonstrated in complex systems like saccharides, highlighting the potential for precise stereochemical control. nih.gov

Table 2: Examples of Regio- and Stereoselective Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Aromatic Substitution | Phenol | K₂CO₃ | p-(1-hydroxy-2,2,2-trifluoroethyl)phenol | High p-selectivity | researchgate.net |

| Aromatic Substitution | N,N-dimethyl-p-toluidine | None (thermal) | o-substituted product | High o-selectivity | researchgate.net |

| Nucleophilic Addition | Aniline-derived N,O-acetal | Arylboroxine / Pd(II)-PyOX | Chiral α-trifluoromethyl amine | High enantioselectivity | nih.gov |

Integration into Complex Molecular Scaffolds via Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful tool for rapidly building molecular complexity. Acetals are excellent candidates for these reactions as they can act as stable precursors for highly reactive aldehydes. beilstein-journals.orgnih.gov Acetaldehyde (B116499) dimethyl acetal has been successfully used as an acetaldehyde surrogate in the Enders triple cascade reaction to produce stereochemically dense cyclohexenals. beilstein-journals.orgnih.gov This strategy involves the in situ acid-catalyzed hydrolysis of the acetal to generate the aldehyde, which then participates in the organocatalyzed cascade.

By analogy, this compound can be envisioned as a key component in similar multicomponent cascade reactions. Its in situ generation would allow the controlled introduction of the trifluoromethyl-aldehyde moiety into complex scaffolds, a process that would be challenging with the gaseous, highly reactive free aldehyde. This approach opens pathways to novel, complex fluorinated heterocycles and other intricate molecular architectures. researchgate.netorganic-chemistry.org

Applications in Polymer Chemistry and Material Science (Chemically-Oriented)

Cross-linking Reactions in Polymeric Systems

While direct, widespread literature on the use of this compound as a primary cross-linking agent is not extensively documented, its chemical nature suggests a plausible role in forming cross-linked polymer networks. The fundamental principle lies in the acid-catalyzed hydrolysis of the acetal to generate trifluoroacetaldehyde in situ. This highly reactive aldehyde can then participate in reactions with functional groups on polymer chains to form stable linkages.

The cross-linking process would typically involve a polymer with nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or amide (-CONH2) groups. The introduction of an acidic catalyst would initiate the hydrolysis of this compound, releasing trifluoroacetaldehyde. The electrophilic carbonyl carbon of the aldehyde is then susceptible to nucleophilic attack by the functional groups on the polymer chains, leading to the formation of covalent bonds that create a three-dimensional network.

Proposed Reaction Scheme:

Acid-Catalyzed Hydrolysis: The acetal is hydrolyzed in the presence of an acid catalyst to form trifluoroacetaldehyde and ethanol (B145695).

CF₃CH(OCH₂CH₃)₂ + H₂O --(H⁺)--> CF₃CHO + 2 CH₃CH₂OH

Cross-linking with Polyols: For a polymer containing hydroxyl groups, such as polyvinyl alcohol (PVA), the in situ generated trifluoroacetaldehyde can react to form acetal bridges between polymer chains.

2 P-OH + OHC-CF₃ → P-O-CH(CF₃)-O-P + H₂O

(where P represents the polymer backbone)

This type of reaction would result in a fluorinated, cross-linked hydrogel with potentially enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl groups.

| Parameter | Condition/Component | Purpose |

| Base Polymer | Polyvinyl alcohol (PVA) | Provides hydroxyl functional groups for cross-linking. |

| Cross-linking Agent | This compound | Source of in situ trifluoroacetaldehyde. |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | To catalyze the hydrolysis of the acetal. |

| Solvent | Water or a polar organic solvent | To dissolve the polymer and facilitate the reaction. |

| Temperature | 40-80 °C | To promote the reaction without degrading the polymer. |

| Resulting Structure | Cross-linked PVA network with trifluoroacetal linkages. | Enhanced thermal and chemical stability. |

This table presents a hypothetical scenario based on established principles of acetal chemistry, illustrating how this compound could be employed as a cross-linking agent.

Derivatization of Polymeric Backbones using Acetal Reactivity

The derivatization of polymeric backbones with this compound can be achieved through acid-catalyzed acetal exchange reactions. This method is particularly applicable to polymers containing hydroxyl groups, such as phenolic resins or cellulose (B213188) derivatives. The process involves reacting the polymer with this compound in the presence of an acid catalyst. This reaction introduces the 2,2,2-trifluoro-1-ethoxy-ethoxy side group onto the polymer backbone, thereby modifying the polymer's properties.

A key application of this type of derivatization is in the field of photoresists for microlithography. The acetal-derivatized polymer is initially insoluble in an aqueous alkaline developer. However, upon exposure to radiation, a photoacid generator (PAG) releases a strong acid. This acid catalyzes the cleavage of the acetal groups, regenerating the hydroxyl groups on the polymer and rendering it soluble in the developer. This change in solubility allows for the creation of intricate patterns on a substrate.

Reaction Scheme for Derivatization of a Phenolic Polymer:

P-OH + CF₃CH(OCH₂CH₃)₂ --(H⁺)--> P-O-CH(CF₃)(OCH₂CH₃) + CH₃CH₂OH

(where P-OH represents a phenolic polymer like poly(4-hydroxystyrene))

This derivatization can significantly alter the physical and chemical properties of the parent polymer, including its solubility, thermal stability, and dielectric constant. The incorporation of fluorine can lower the surface energy and improve the chemical resistance of the material.

| Polymer | Reaction Type | Reagents | Conditions | Resulting Polymer Characteristics |

| Poly(4-hydroxystyrene) | Acetal Exchange | This compound, Acid Catalyst (e.g., p-toluenesulfonic acid) | Anhydrous organic solvent (e.g., THF), Room temperature to mild heating | Introduction of acid-labile trifluoroacetal side groups, altered solubility, suitable for photoresist applications. |

| Cellulose | Acetal Exchange | This compound, Acid Catalyst | Heterogeneous reaction in a suitable solvent | Modified cellulose with fluorinated side chains, potential for hydrophobic and oleophobic properties. |

This table provides examples of how this compound could be used to derivatize different polymer backbones and the expected changes in their properties, based on known acetal chemistry.

Advanced Spectroscopic and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Trifluoroacetaldehyde (B10831) diethyl acetal (B89532). By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can confirm the compound's structure and monitor its transformations during chemical reactions. nih.gov

The application of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of reaction mechanisms involving Trifluoroacetaldehyde diethyl acetal. Each of these NMR techniques offers unique information about the molecular structure and electronic environment.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethoxy group protons (CH₃ and OCH₂) and the proton on the acetal carbon. The chemical shifts and splitting patterns of these signals provide definitive structural confirmation. For instance, the methylene (B1212753) protons of the ethoxy groups are diastereotopic and would appear as a complex multiplet, while the methyl protons would present as a triplet.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms, with the trifluoromethyl group causing a significant downfield shift for the adjacent carbon. The acetal carbon, bonded to two oxygen atoms, also appears at a characteristic downfield position. libretexts.org

¹⁹F NMR Spectroscopy : Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for fluorinated compounds like this compound. alfa-chemistry.com With a natural abundance of 100% and high sensitivity, ¹⁹F NMR provides a clean spectrum where the chemical shift of the CF₃ group is highly sensitive to its electronic environment. alfa-chemistry.com This sensitivity allows for the precise monitoring of reactions involving the trifluoromethyl group, as any change in the molecular structure will be reflected in the ¹⁹F chemical shift. The typical range for the chemical shift of a trifluoroacetyl (TFA) group is between -85 and -67 ppm relative to CFCl₃. researchgate.net Factors such as substrate topology, electronic environment, solvent polarity, and concentration can influence these shifts. researchgate.net

Mechanistic studies of acetal hydrolysis have been successfully monitored in real-time using advanced 2D NMR techniques like Ultrafast (UF) HSQC experiments. nih.gov These methods allow for the characterization of short-lived intermediates, such as hemiacetals, providing a deeper understanding of the reaction pathway. nih.gov

Below is a table summarizing typical NMR data for acetals, providing a reference for the analysis of this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ (ethoxy) | ~1.2 | Triplet |

| OCH₂ (ethoxy) | ~3.5 - 3.7 | Quartet/Multiplet | |

| CH (acetal) | ~4.5 - 5.5 | Quartet | |

| ¹³C | CH₃ (ethoxy) | ~15 | |

| OCH₂ (ethoxy) | ~60 | ||

| CH (acetal) | ~100 | Quartet (due to C-F coupling) | |

| CF₃ | ~124 | Quartet (due to C-F coupling) | |

| ¹⁹F | CF₃ | ~ -75 | Singlet |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Kinetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jetir.orgomicsonline.orglongdom.org This method is extensively used for the purity assessment and kinetic analysis of volatile compounds like this compound. scispace.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. sfu.ca The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. scispace.com The abundance of the ions is proportional to the amount of the compound present, enabling quantitative analysis. sfu.ca

For purity assessment, GC-MS can detect and identify any impurities present in a sample of this compound. The high sensitivity of the technique allows for the detection of even trace amounts of contaminants.

Kinetic analysis of reactions involving this compound can also be performed using GC-MS. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC-MS, the concentration of reactants, intermediates, and products can be monitored over time. sfu.ca This data allows for the determination of reaction rates and the elucidation of reaction kinetics.

Headspace Gas Chromatography (HS-GC) is a variation of GC that is particularly well-suited for the analysis of volatile and semi-volatile compounds in solid or liquid samples. cloudfront.net In HS-GC, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile components to partition into the gas phase (headspace) above the sample. cloudfront.net A portion of this headspace gas is then injected into the GC for analysis.

This technique is highly effective for analyzing volatile compounds like acetaldehyde (B116499) and its derivatives in various matrices. nih.govmdpi.comnih.gov HS-GC minimizes sample preparation and reduces the risk of contamination from non-volatile matrix components, leading to cleaner chromatograms and improved analytical performance. cloudfront.net The technique's sensitivity can be enhanced by optimizing parameters such as equilibration temperature and time. cloudfront.net For instance, in the analysis of acetaldehyde, detection limits as low as 3 ng/ml have been reported. nih.gov

A table illustrating the application of GC-MS in the analysis of related compounds is provided below.

| Analyte | Matrix | Method | Key Findings |

| Ethyl alcohol and Acetaldehyde | Human Plasma | HS-GC-MS/MS | Simultaneous detection with LLOQ of 20 and 0.2 µg/mL respectively. nih.gov |

| Acetaldehyde | Aqueous Foods and PET | Automated HS-GC | Detection limit of 3 ng/ml. nih.gov |

| Volatile Organic Compounds | General | HS-GC with FID and MS | Simultaneous quantitation and confirmation of various volatiles. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum provides a characteristic pattern of absorption bands.

For this compound, the IR spectrum would exhibit key absorption bands that confirm the presence of its characteristic functional groups. The C-O-C stretching vibrations of the acetal group typically appear in the region of 1000-1200 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are very strong and are expected in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the ethyl groups would be observed around 2850-3000 cm⁻¹. The absence of a strong carbonyl (C=O) absorption band around 1700-1750 cm⁻¹ would confirm the conversion of the aldehyde to the acetal. The decomposition of acetaldehyde can be monitored by observing the appearance of bands for CO₂ and H₂O. researchgate.net

The table below summarizes the expected IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-O (acetal) | Stretch | 1000 - 1200 |

| C-F (trifluoromethyl) | Stretch | 1100 - 1300 (strong) |

Other Chromatographic and Hyphenated Techniques for Separation and Detection

Beyond GC-MS, other chromatographic and hyphenated techniques are instrumental in the comprehensive analysis of this compound and related compounds. ajrconline.org These techniques offer alternative or complementary information for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) : While GC is ideal for volatile compounds, HPLC is a powerful tool for separating a wider range of compounds, including those that are non-volatile or thermally labile. nih.gov For the analysis of acetaldehyde, a derivatization step is often employed to create a more stable and detectable derivative, which is then analyzed by reverse-phase HPLC. nih.gov

Hyphenated Techniques : The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenation, provides enhanced analytical capabilities. jetir.orgomicsonline.orglongdom.orgajrconline.org

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. longdom.org It is highly versatile and can be applied to a broad range of analytes.

GC-IR (Gas Chromatography-Infrared Spectroscopy) : This hyphenated method provides real-time IR spectra of compounds as they elute from the GC column, offering valuable information for isomer differentiation. jetir.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This powerful combination allows for the direct acquisition of NMR spectra of separated compounds, providing unambiguous structural elucidation of components in a mixture. jetir.org

These advanced analytical methodologies are crucial for the rigorous characterization and analysis of this compound, ensuring its quality and enabling detailed mechanistic and kinetic investigations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory are used to solve approximations of the Schrödinger equation, yielding information about molecular geometries, bond lengths, and bond angles. nih.gov

For trifluoroacetaldehyde (B10831) diethyl acetal (B89532), these calculations would identify the most stable (lowest energy) conformations. The presence of the trifluoromethyl group and the two ethyl groups suggests a complex potential energy surface with multiple local minima corresponding to different rotational isomers (rotamers). By systematically rotating the bonds—specifically the C-C and C-O single bonds—and calculating the energy at each step, a detailed conformational analysis could be performed. The results would likely show the energetic favorability of staggered conformations to minimize steric hindrance between the bulky ethyl groups and the trifluoromethyl group.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. scielo.brresearchgate.net DFT methods are used to locate and characterize stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. rsc.org

A DFT study on trifluoroacetaldehyde diethyl acetal could elucidate the mechanisms of its formation (acetalization of trifluoroacetaldehyde with ethanol) and its hydrolysis back to the aldehyde and alcohol. Calculations would identify the transition state structures for key steps, such as the initial nucleophilic attack of ethanol (B145695) on the protonated aldehyde and the subsequent steps leading to the final acetal. The calculated energy barriers (activation energies) would provide insight into the reaction kinetics. For instance, studies on similar acetal systems have used DFT to model hydrolysis mechanisms and determine the rate-determining step.

Thermodynamic and Kinetic Modeling of Acetalization and Deacetalization Processes

Computational modeling can provide key thermodynamic and kinetic data for chemical processes. Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the vibrational frequencies and electronic energies obtained from quantum chemical computations.

For the reversible acetalization/deacetalization of this compound, these calculations would predict the equilibrium position of the reaction under various conditions. Kinetic modeling, often using Transition State Theory (TST), would use the calculated activation energy to predict reaction rate constants. This would allow for a quantitative understanding of how quickly the acetal forms or decomposes, and how factors like temperature and the presence of a catalyst influence these rates.

Prediction of Electronic Properties and Reactivity Indices

The electronic structure of a molecule governs its reactivity. DFT and other quantum chemical methods can calculate a wide range of electronic properties and reactivity indices. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). arxiv.org

For this compound, the MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, would provide a quantitative measure of its reactivity. The strong electron-withdrawing nature of the CF₃ group is expected to significantly influence these properties, making the acetal carbon more electrophilic compared to its non-fluorinated analog.

In Silico Design of Novel Fluoroacetal Derivatives

Computational chemistry is a powerful tool for the in silico (computer-based) design of new molecules with desired properties, potentially accelerating the discovery process. nsf.gov By using this compound as a lead structure, new derivatives could be designed and evaluated computationally before any laboratory synthesis is attempted.

For example, one could systematically replace the ethyl groups with other alkyl or functionalized groups and calculate the resulting changes in properties like stability, reactivity, or solubility. Similarly, the effects of changing the degree of fluorination on the aldehyde backbone could be explored. This approach allows for the high-throughput screening of virtual libraries of compounds to identify candidates with optimized characteristics for specific applications, such as novel solvents or chemical intermediates.

Future Research Directions and Emerging Paradigms in Trifluoroacetaldehyde Diethyl Acetal Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of acetals is traditionally catalyzed by acids. researchgate.netgoogle.comyoutube.com However, the quest for greater efficiency, selectivity, and sustainability is driving research towards novel catalytic systems. Future advancements in the synthesis and application of trifluoroacetaldehyde (B10831) diethyl acetal (B89532) will likely be underpinned by innovations in catalysis.

The development of heterogeneous acid catalysts, such as hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles, presents a promising avenue for enhancing the synthesis of acetals. ymerdigital.com These solid acid catalysts are often more environmentally friendly, cost-effective, and can be utilized on a large scale. ymerdigital.com Research into new solid acid catalysts could lead to more efficient and recyclable systems for the production of trifluoroacetaldehyde diethyl acetal. The use of metal-free catalysts, such as Eosin Y with green LED or thioxanthenone under household lamps, has been explored for general acetal synthesis and represents a green photochemical approach that could be adapted for fluorinated acetals. ymerdigital.com

Furthermore, the exploration of bifunctional catalysts that can activate both the aldehyde and the alcohol could streamline the acetalization process. For instance, bifunctional fluoroalcohol catalysts have shown high activity and selectivity in other polymerization reactions. researchgate.net Similar concepts could be applied to the synthesis of this compound to achieve higher yields and milder reaction conditions. The use of Lewis acids like bismuth triflate has also been shown to be effective for acetal synthesis under mild, neutral conditions, offering an alternative to traditional protic acids. researchgate.net

Table 1: Comparison of Catalytic Approaches for Acetal Synthesis

| Catalyst Type | Advantages | Potential for this compound |

| Homogeneous Acids (e.g., H₂SO₄) | High activity, low cost. google.com | Established method, but can lead to side reactions and purification challenges. |

| Heterogeneous Solid Acids | Recyclable, environmentally friendly, suitable for continuous processes. ymerdigital.com | High potential for developing sustainable and efficient manufacturing processes. |

| Photocatalysts (e.g., Eosin Y) | Green, mild conditions, high yields for some acetals. ymerdigital.com | An emerging area that could offer novel, energy-efficient synthetic routes. |

| Lewis Acids (e.g., Bi(OTf)₃) | Mild, neutral conditions, high chemoselectivity. researchgate.net | Offers a pathway to avoid harsh acidic conditions that might be detrimental to sensitive substrates. |

| Bifunctional Catalysts | Potential for high activity and selectivity through cooperative activation. researchgate.net | A frontier area that could lead to highly efficient and specific catalytic systems. |

Exploration of New Synthetic Transformations and Derivatization Routes

This compound and its close relative, trifluoroacetaldehyde ethyl hemiacetal (TFAE), are valuable precursors for introducing the trifluoromethyl group into organic molecules. researchgate.netbenthamscience.com Future research will undoubtedly focus on expanding the repertoire of synthetic transformations and derivatization routes starting from this versatile building block.

One promising area is the development of novel reactions that leverage the unique reactivity of the trifluoromethyl group. For instance, the direct regioselective and stereoselective substitution of TFAE and its imine derivatives with various aromatic and heteroaromatic compounds has been a fruitful area of research. researchgate.netbenthamscience.com Further exploration of these reactions with a wider range of nucleophiles and electrophiles could lead to the synthesis of novel, potentially bioactive compounds like α-trifluoromethyl alcohols and amines. researchgate.netbenthamscience.com

Derivatization of this compound can also lead to the formation of other valuable synthetic intermediates. For example, elimination of ethanol (B145695) from the acetal can yield a trifluoromethyl-substituted vinyl ether, a reactive monomer for polymerization or a building block for cycloaddition reactions. The development of efficient and selective methods for this elimination reaction would be a significant advancement.

The creation of new derivatizing agents based on the trifluoroacetaldehyde scaffold for applications in analytical chemistry, such as gas chromatography (GC), is another potential research direction. Derivatization is often employed to enhance the volatility and detectability of analytes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. beilstein-journals.orggrowkudos.com The integration of this compound chemistry into these modern platforms is an emerging paradigm.

Flow chemistry is particularly well-suited for reactions involving highly reactive or unstable intermediates, as the small reactor volumes and precise control over reaction parameters minimize safety risks. growkudos.com The synthesis of this compound itself, or its subsequent transformations, could be significantly improved by adopting flow-based protocols. For instance, the continuous removal of water, a byproduct of acetalization, can be more efficiently managed in a flow system, driving the equilibrium towards product formation.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new reactions and the synthesis of compound libraries for drug discovery and materials science. By immobilizing catalysts or reagents in packed-bed reactors, multi-step syntheses involving this compound as a key building block could be fully automated. This would enable the high-throughput synthesis of diverse trifluoromethylated compounds for biological screening.

Interdisciplinary Research with Fluorine Chemistry and Sustainable Synthesis

The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In medicinal chemistry, the incorporation of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. acs.org this compound serves as a key starting material for the synthesis of trifluoromethyl-containing pharmacophores. Future research will likely involve the use of this acetal in the synthesis of novel drug candidates for a wide range of therapeutic areas. However, it is important to consider that the metabolic breakdown of certain N-trifluoroethyl groups can lead to the formation of toxic trifluoroacetaldehyde. nih.gov

In the realm of sustainable synthesis, research is focused on developing greener chemical processes. nih.govresearchgate.net The use of this compound in syntheses that minimize waste, use renewable resources, and employ environmentally benign catalysts is a key future direction. For example, developing catalytic systems that can be recycled and reused for the synthesis and transformations of this acetal would contribute to a more sustainable chemical industry.

The unique properties of fluorinated materials, such as high thermal stability and chemical resistance, make them valuable in materials science. numberanalytics.comnumberanalytics.com this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers and materials with tailored properties for applications in electronics, energy storage, and biomedical devices. numberanalytics.comnumberanalytics.com

Computational Chemistry in Guiding Experimental Design for Fluoroacetals

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. acs.orgresearchgate.net In the context of this compound chemistry, computational studies can provide valuable insights that accelerate research and development.

DFT calculations can be employed to:

Investigate Reaction Mechanisms: Elucidate the detailed pathways of catalytic and non-catalytic reactions involving this compound, helping to optimize reaction conditions and selectivity.

Predict Reactivity: Calculate molecular properties such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict the reactivity of the acetal and its derivatives in various chemical transformations.

Design Novel Catalysts: Model the interaction between the acetal and potential catalysts to predict their efficacy and guide the development of new, more efficient catalytic systems.

Study Conformational Preferences: Analyze the conformational landscape of molecules derived from this compound, which is crucial for understanding their biological activity and material properties.

For example, computational studies on the stability of related fluoro-aldehydes have provided insights into their conformational preferences. benthamscience.com Similar studies on this compound and its reaction intermediates can provide a deeper understanding of its chemical behavior and guide the rational design of new synthetic methodologies.

Q & A

Q. What are the recommended synthesis and purification protocols for trifluoroacetaldehyde diethyl acetal in academic research?

Methodological Answer:

- Synthesis: Utilize acetalization reactions under anhydrous conditions, typically involving trifluoroacetaldehyde and ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Monitor reaction progress via gas chromatography (GC) or NMR spectroscopy to ensure complete conversion .

- Purification: Distillation under inert atmosphere (e.g., nitrogen) is recommended due to the compound’s flammability (H225) . Remove peroxides by passing through activated alumina, as residual peroxides may form explosive byproducts .

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Sulfuric acid | |

| Solvent | Anhydrous ethanol | |

| Temperature | 60–80°C (reflux) | |

| Safety Precautions | Inert atmosphere, no open flames |

Q. What handling and storage precautions are critical for maintaining stability?

Methodological Answer:

- Handling: Use explosion-proof equipment, avoid static discharge, and work in a fume hood. Wear nitrile gloves, chemical-resistant aprons, and safety goggles (EN 166 standard) to prevent skin/eye contact (H314/H318) .

- Storage: Keep containers tightly sealed in a cool (<25°C), dry, and ventilated area. Separate from strong oxidizers (e.g., peroxides) and bases to prevent unintended reactions .

Table 2: Stability and Compatibility

| Hazardous Incompatibilities | Safe Storage Conditions |

|---|---|

| Strong oxidizers, bases | Dry, inert atmosphere |

| Moisture, heat, light | Amber glass containers, dark storage |

Q. Which analytical techniques are most reliable for identifying and quantifying this compound?

Methodological Answer:

- Identification: Use NMR (δ ~ -70 ppm for CF groups) and IR spectroscopy (C-O-C stretch at 1100–1250 cm) .

- Quantification: GC-MS with a polar capillary column (e.g., DB-WAX) ensures separation from impurities. Calibrate using certified reference standards .

Advanced Questions

Q. How do biodegradation pathways (OECD 310) reconcile with observed aquatic toxicity?

Methodological Answer:

- Biodegradation Data: Under aerobic conditions, 44–50% degradation occurs in 28 days (OECD 310), suggesting partial environmental persistence .

- Toxicity Contradiction: Despite biodegradability, the compound is toxic to aquatic organisms (–2). Researchers must design ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to evaluate threshold concentrations .

Table 3: Environmental Fate Data

| Parameter | Value | Test Method |

|---|---|---|

| Biodegradation (28 days) | 44–50% | OECD 310 |

| Aquatic Toxicity | LC (fish) < 10 mg/L | OECD 203 |

Q. What experimental strategies mitigate explosion risks during reactions involving this compound?

Methodological Answer:

- Peroxide Detection: Test for peroxides monthly using peroxide test strips. Treat contaminated samples with reducing agents (e.g., FeSO) before disposal .

- Reaction Design: Use Schlenk-line techniques for oxygen-sensitive steps. Substitute traditional heating with microwave-assisted synthesis to minimize thermal decomposition .

Q. How can researchers address contradictions in reactivity data (e.g., lack of explosion limits)?

Methodological Answer:

- Data Generation: Conduct adiabatic calorimetry (e.g., using ARC™) to measure self-accelerating decomposition temperatures (SADT). Perform bomb calorimetry for heat of combustion values .

- Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways with oxidizers, supplementing missing experimental data .

Q. What are the mechanistic implications of the trifluoromethyl group in biological interaction studies?

Methodological Answer:

- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with non-fluorinated analogs. Preliminary data suggest enhanced interactions due to CF hydrophobicity .

- Metabolic Profiling: Employ -labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .

Data Contradictions and Resolution

Q. How to resolve discrepancies between biodegradability and aquatic toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.